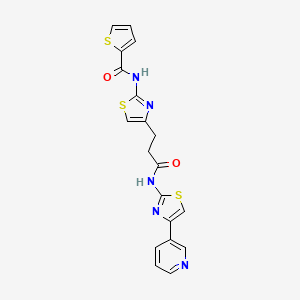
3-(Pyrrolidin-3-ylmethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrrolidin-3-ylmethyl)pyridine is an organic compound that contains a pyrrolidine ring and a pyridine ring . Pyrrolidine, also known as tetrahydropyrrole, is a cyclic secondary amine, classified as a saturated heterocycle . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been widely studied. A variety of methods have been developed, including the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Other methods involve the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . Acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .Molecular Structure Analysis
The molecular structure of this compound can be determined using various density functional theory (DFT) approaches. These approaches can determine the structures and the interaction energies of the formed complexes between pyridine and a series of dihalogen molecules . The InChI code for this compound dihydrochloride is 1S/C10H14N2.2ClH/c1-2-9(7-11-4-1)6-10-3-5-12-8-10;;/h1-2,4,7,10,12H,3,5-6,8H2;2*1H .Chemical Reactions Analysis
Pyrrolidine derivatives have been involved in a variety of chemical reactions. For instance, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . Other reactions include the combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various methods. For instance, the density of this compound dihydrochloride is 1.0±0.1 g/cm3, and its boiling point is 283.5±15.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
PPMP has been studied for its potential as a drug candidate, and it has been found to possess anti-inflammatory and anti-bacterial properties. It has also been studied for its ability to act as a prodrug, which is a compound that is converted into an active drug in the body. In addition, PPMP has been used in the synthesis of a variety of other compounds, including pharmaceuticals, agrochemicals, and fragrances.
Wirkmechanismus
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PPMP in lab experiments include its low cost, its availability, and its ease of synthesis. The main limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
PPMP has the potential to be used in the development of new drugs, as it has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, it could be used in the development of new agrochemicals, fragrances, and other compounds. It could also be used in the development of new prodrugs, which are compounds that are converted into active drugs in the body. Finally, it could be used in the development of new drug delivery systems, which are designed to deliver drugs to specific parts of the body.
Synthesemethoden
PPMP is synthesized from the reaction of pyridine with 3-bromopropan-1-ol in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, pyrrolidin-3-ylmethyl bromide, which is then deprotonated to form PPMP. This method is simple and efficient, and it has been used to synthesize a variety of other compounds.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(pyrrolidin-3-ylmethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-9(7-11-4-1)6-10-3-5-12-8-10/h1-2,4,7,10,12H,3,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXRUDMXYZAZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dimethylphenyl)amino]acetamide](/img/structure/B2854798.png)
![N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B2854799.png)
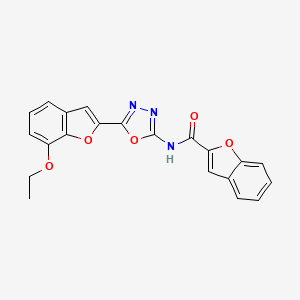
![N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2854801.png)
![2-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride](/img/structure/B2854802.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2854805.png)
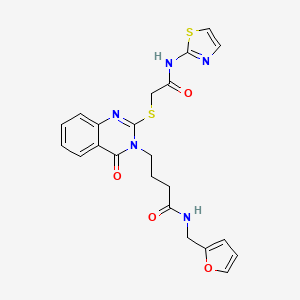
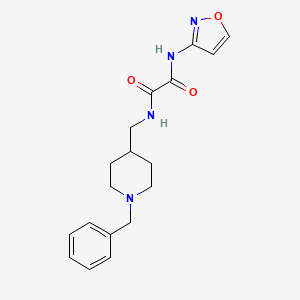
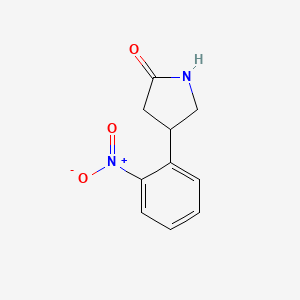
![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2854812.png)

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetamide](/img/structure/B2854815.png)

